

Technical Guide: Solubility and Stability Profile of 4-(4-Chlorophenyl)-2-hydroxythiazole

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-hydroxythiazole

CAS No.: 2103-98-2

Cat. No.: B1347295

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Executive Summary

This guide provides a comprehensive technical analysis of **4-(4-Chlorophenyl)-2-hydroxythiazole**, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

Critical Insight: Researchers must recognize that this compound does not primarily exist in the "hydroxy" form. It exists in a dynamic lactam-lactim tautomeric equilibrium, predominantly favoring the 4-(4-chlorophenyl)-3H-thiazol-2-one (oxo) form in the solid state and most polar solvents. Failure to account for this equilibrium leads to erroneous solubility modeling and stability predictions.

Structural Dynamics: The Tautomerism Imperative

To understand the solubility and stability of this molecule, one must first understand its structural identity. Unlike simple phenols, the "hydroxyl" group at the C2 position of the thiazole ring is labile.

The Lactam-Lactim Equilibrium

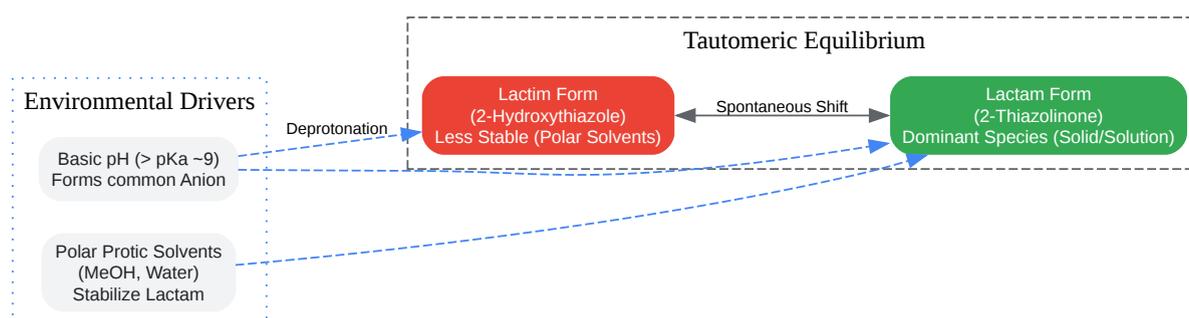
In the solid state and in solution, the proton resides preferentially on the ring nitrogen (N3), forming the thiazolinone (lactam) structure. The hydroxythiazole (lactim) form is a minor

contributor, usually stabilized only in highly non-polar solvents or gas phase.

- Implication for Solubility: The lactam form is more polar and has a higher melting point due to intermolecular hydrogen bonding (N-H...O=C dimers), reducing its solubility in non-polar organic solvents compared to what might be predicted for the hydroxy tautomer.
- Implication for Reactivity: Electrophiles will attack N3 (if deprotonated) or the oxygen, while nucleophiles may attack the carbonyl carbon of the tautomer.

Visualization of Tautomeric Shift

The following diagram illustrates the equilibrium and the environmental factors shifting this balance.



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Figure 1: Lactam-lactim tautomerism of **4-(4-Chlorophenyl)-2-hydroxythiazole**. The equilibrium heavily favors the Lactam (Oxo) form.

Physicochemical Profiling

Solubility Matrix

The chlorophenyl moiety imparts significant lipophilicity (LogP ~2.5 - 3.0), while the thiazolinone core provides a polar "head."

Solvent System	Solubility Rating	Estimated Conc. (mg/mL)	Mechanistic Note
Water (pH 7)	Insoluble	< 0.1	Lipophilic aryl group dominates; lack of ionization at neutral pH.
DMSO	High	> 200	Disrupts intermolecular H-bonds of the lactam dimers.
Methanol/Ethanol	Moderate	10 - 50	Soluble, but may require warming. Proticity stabilizes the lactam form.
Dichloromethane	Moderate	5 - 20	Solubilizes the lipophilic chlorophenyl tail.
0.1 N NaOH	Soluble	> 50	Deprotonation of the N-H (pKa ~9.5) creates the soluble anionic species.
0.1 N HCl	Poor	< 1	The thiazole nitrogen is not basic enough in the lactam form to protonate easily.

pKa and Ionization

- pKa (Acidic): Approximately 9.2 – 9.8 (referencing analogous 4-phenyl-2-thiazolones).
- Behavior: At pH > 10, the compound exists as a resonance-stabilized anion. This is the preferred state for aqueous formulation or extraction into aqueous layers.

Stability Profile & Degradation Pathways[1][2]

Thermal Stability

- Melting Point: 209–211°C (Decomposition often occurs near MP).[1]
- Protocol: The compound is thermally stable up to ~150°C. Above this, desulfurization or ring fragmentation may occur.
- Storage: Stable at room temperature (25°C) in solid state for >2 years if protected from light.

Hydrolytic Stability

The thiazole ring is aromatic and generally resistant to hydrolysis. However, the "2-hydroxy" (cyclic carbamate-like) feature introduces specific vulnerabilities.

- Acidic Conditions (pH < 2): Stable.
- Basic Conditions (pH > 12): Susceptible to ring opening (cleavage of the S-C2 bond) upon prolonged heating, generating thiols and urea derivatives.

Oxidative Stability

- Risk: Moderate.
- Mechanism: The sulfur atom is prone to oxidation by strong oxidants (e.g., peroxides, mCPBA) to form sulfoxides or sulfones. The chlorophenyl ring is deactivated and resistant to oxidative metabolism.

Photostability (Critical)

Thiazoles are UV-active chromophores. Prolonged exposure to UV light (254 nm or broad spectrum) can induce:

- Photo-isomerization: Rearrangement of the thiazole ring.
- Dechlorination: Radical cleavage of the C-Cl bond on the phenyl ring (less common but possible in solution).

Analytical Methodologies (Validation Protocols)

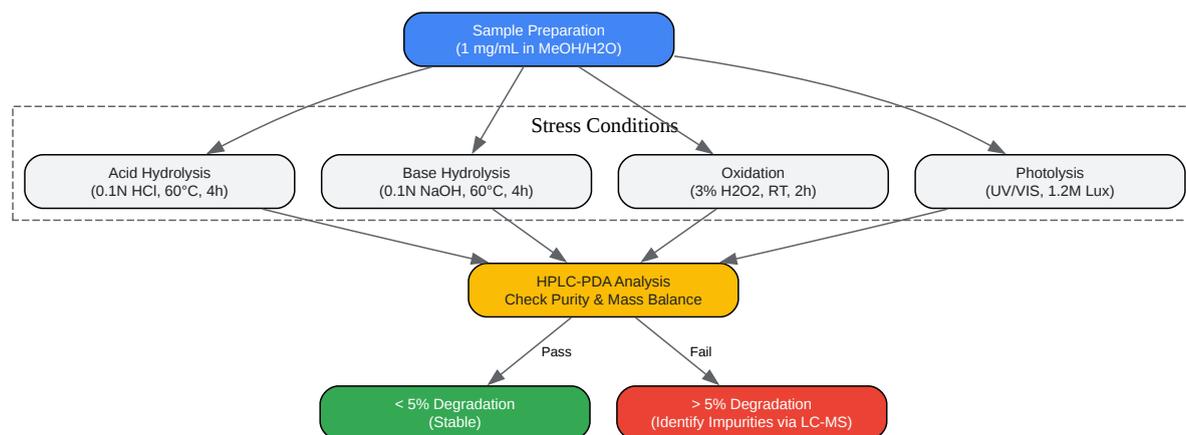
To validate the stability of this compound, a specific "Forced Degradation" workflow is required.
[2] Do not rely on generic protocols.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m, 250 x 4.6 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
 - Gradient: 10% B to 90% B over 20 mins.
- Detection: UV at 280 nm (Characteristic absorption of the phenyl-thiazole conjugate).
- Flow Rate: 1.0 mL/min.[3]

Forced Degradation Workflow

The following diagram outlines the decision tree for stress testing this specific scaffold.



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Figure 2: Forced degradation and stability indicating method workflow.

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